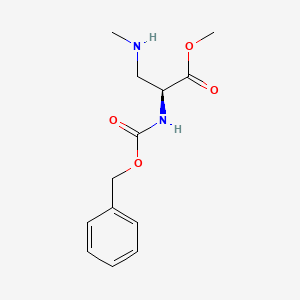
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate is a chiral compound with significant applications in organic synthesis and pharmaceutical research. This compound features a benzyloxycarbonyl (Cbz) protecting group, which is commonly used in peptide synthesis to protect amino groups during chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate typically involves the following steps:
-
Protection of the Amino Group: : The starting material, (S)-2-amino-3-(methylamino)propanoic acid, is first protected by reacting with benzyl chloroformate (Cbz-Cl) in the presence of a base such as sodium bicarbonate or triethylamine. This forms the benzyloxycarbonyl-protected intermediate.
-
Esterification: : The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate undergoes several types of chemical reactions, including:
-
Hydrolysis: : The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
-
Deprotection: : The benzyloxycarbonyl group can be removed using hydrogenation (H₂/Pd-C) or acidic conditions (e.g., trifluoroacetic acid) to yield the free amine.
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the ester or amine groups, to form various derivatives.
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide (NaOH) or hydrochloric acid (HCl) in aqueous solution.
Deprotection: Hydrogen gas (H₂) with palladium on carbon (Pd-C) catalyst or trifluoroacetic acid (TFA).
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Hydrolysis: (S)-2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoic acid.
Deprotection: (S)-Methyl 2-amino-3-(methylamino)propanoate.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate has diverse applications in scientific research:
-
Chemistry: : Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of peptides and peptidomimetics.
-
Biology: : Serves as a building block in the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists/antagonists.
-
Medicine: : Investigated for its potential in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.
-
Industry: : Utilized in the production of fine chemicals and pharmaceuticals, where its chiral nature is crucial for the synthesis of enantiomerically pure compounds.
Mécanisme D'action
The mechanism of action of (S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate depends on its specific application. In peptide synthesis, it acts as a protected amino acid derivative, facilitating the formation of peptide bonds without unwanted side reactions. When used in drug development, its mechanism involves interaction with specific molecular targets, such as enzymes or receptors, to modulate their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(S)-Methyl 2-(((tert-butoxycarbonyl)amino)-3-(methylamino)propanoate: Similar structure but with a tert-butoxycarbonyl (Boc) protecting group instead of a benzyloxycarbonyl group.
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(ethylamino)propanoate: Similar structure but with an ethylamino group instead of a methylamino group.
Uniqueness
(S)-Methyl 2-(((benzyloxy)carbonyl)amino)-3-(methylamino)propanoate is unique due to its specific combination of protecting groups and functional groups, which make it particularly useful in peptide synthesis and as an intermediate in the preparation of various bioactive compounds. Its chiral nature also adds to its value in producing enantiomerically pure substances.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Numéro CAS |
138093-73-9 |
|---|---|
Formule moléculaire |
C13H18N2O4 |
Poids moléculaire |
266.29 g/mol |
Nom IUPAC |
methyl 3-(methylamino)-2-(phenylmethoxycarbonylamino)propanoate |
InChI |
InChI=1S/C13H18N2O4/c1-14-8-11(12(16)18-2)15-13(17)19-9-10-6-4-3-5-7-10/h3-7,11,14H,8-9H2,1-2H3,(H,15,17) |
Clé InChI |
YZIQHCYMTRFHQW-UHFFFAOYSA-N |
SMILES |
CNCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
SMILES canonique |
CNCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











